molecular formula C15H17FN2OS2 B2772674 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896343-25-2

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2772674
CAS No.: 896343-25-2
M. Wt: 324.43
InChI Key: FGYZLQBOGLHRLC-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic organic compound that features a thiazole ring substituted with a tert-butyl group and a fluorophenylthioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Fluorophenylthioacetamide Moiety: This step involves the nucleophilic substitution reaction where the thiazole derivative reacts with 4-fluorophenylthioacetamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the fluorophenylthioacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the fluorophenylthioacetamide moiety may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(tert-butyl)thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide
  • N-(4-(tert-butyl)thiazol-2-yl)-2-((4-bromophenyl)thio)acetamide
  • N-(4-(tert-butyl)thiazol-2-yl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS2/c1-15(2,3)12-8-21-14(17-12)18-13(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYZLQBOGLHRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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